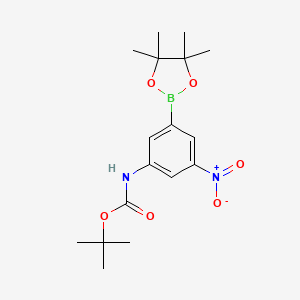
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the structure of “tert-Butyl (X-phenyl)carbamate” where X is a substituent, are generally used in organic synthesis . The tert-butyl group and the carbamate group (OC(O)NH2) are common protecting groups used in organic synthesis. The phenyl group attached to the carbamate nitrogen indicates that this compound could be used as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
While the exact synthesis method for this compound isn’t available, similar compounds are typically synthesized through substitution reactions . The tert-butyl carbamate group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The boronate group can be introduced using a suitable boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, FTIR, NMR spectroscopy, and MS . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, Kong et al. (2016) discussed its use in the synthesis of crizotinib, a medication used in cancer treatment. Their study elaborates on the synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirms the structure of the intermediate through MS and 1HNMR spectrum (Kong et al., 2016).
Crystal Structure and Physicochemical Analysis
Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, highlighting its significance as an intermediate of 1H-indazole derivatives. The study involved detailed crystal structure analysis and DFT (Density Functional Theory) calculations, providing insights into its molecular structure and physicochemical properties (Ye et al., 2021).
Application in Polymer Science
Fischer et al. (2013) explored the application of related compounds in the development of nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles have potential applications in fields like imaging and sensing, showcasing the versatility of compounds related to tert-butyl carbamate derivatives in polymer science (Fischer, Baier, & Mecking, 2013).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) researched the use of tert-butyl derivatives in the development of organic thin-film fluorescence probes for explosive detection, specifically focusing on hydrogen peroxide vapor. The study emphasizes the efficient deboration reaction in these compounds, leading to rapid response times in detecting hydrogen peroxide vapor (Fu et al., 2016).
Radioprotective Properties
Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals related to tert-butyl carbamate and evaluated their cytotoxic and radioprotective effects. Such studies highlight the potential medical applications of tert-butyl derivatives in areas like radioprotection (Qin et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDLOQTDZZSFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378290 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374595-05-8 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)











![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)